molecular formula C25H21FN4OS2 B2879536 3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-55-5

3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2879536
CAS No.: 847402-55-5
M. Wt: 476.59
InChI Key: CYJOOPFPSAJDPD-UHFFFAOYSA-N
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Description

3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H21FN4OS2 and its molecular weight is 476.59. The purity is usually 95%.
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Properties

IUPAC Name

3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4OS2/c26-20-10-6-9-19(15-20)17-32-24-28-27-23(29(24)14-13-18-7-2-1-3-8-18)16-30-21-11-4-5-12-22(21)33-25(30)31/h1-12,15H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJOOPFPSAJDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one , with CAS number 847402-55-5, is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features include a triazole ring, a benzothiazole moiety, and a thioether group, which contribute to its biological activities.

Molecular Characteristics

The molecular formula of the compound is C25H21FN4OS2C_{25}H_{21}FN_{4}OS_{2}, with a molecular weight of 476.6 g/mol. These characteristics are crucial for understanding its reactivity and interaction with biological targets.

PropertyValue
CAS Number847402-55-5
Molecular FormulaC25H21FN4OS2
Molecular Weight476.6 g/mol

Anticancer Properties

Research indicates that compounds featuring triazole and benzothiazole derivatives often exhibit anticancer activity. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .

In a study involving structurally similar triazole compounds, several demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting that the compound may also possess similar properties .

Antimicrobial Activity

Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities. The presence of the thioether group in this compound may enhance its ability to interact with microbial enzymes or membranes, potentially leading to effective antimicrobial action.

Studies have shown that related compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its potential as an antimicrobial agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring can act as a chelating agent for metal ions, potentially influencing enzyme activity involved in disease processes. Additionally, the benzothiazole component may facilitate interactions with cellular receptors or enzymes critical for cancer progression or microbial survival .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A series of triazole derivatives were evaluated for their cytotoxicity using MTT assays. Compounds similar to the one showed promising results against MCF-7 cells, with IC50 values ranging from 10 to 30 μM .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that benzothiazole derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting that the compound could be effective against infections caused by these pathogens .
  • Mechanistic Studies :
    • Research on related compounds has highlighted their ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates. This mechanism is particularly relevant for compounds targeting aggressive cancers where traditional therapies fail .

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